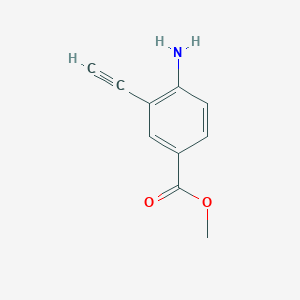

Methyl 4-amino-3-ethynylbenzoate

描述

Methyl 4-amino-3-ethynylbenzoate is a synthetically derived benzoate ester featuring an amino group at the 4-position and an ethynyl (-C≡CH) moiety at the 3-position of the benzene ring. This compound is synthesized via a desilylation reaction, where tetrabutylammonium fluoride removes the trimethylsilyl (TMS) protecting group from methyl 4-amino-3-trimethylsilylethynylbenzoate, yielding the terminal alkyne . Its molecular formula is C₁₀H₉NO₂, with the ethynyl group conferring unique reactivity for further functionalization, such as click chemistry applications.

Notably, this compound serves as a precursor in the synthesis of IκB kinase inhibitors, which are critical for modulating inflammatory pathways in osteoarthritis treatment . The ethynyl group enhances its utility in targeted drug design by enabling site-specific modifications.

属性

分子式 |

C10H9NO2 |

|---|---|

分子量 |

175.18 g/mol |

IUPAC 名称 |

methyl 4-amino-3-ethynylbenzoate |

InChI |

InChI=1S/C10H9NO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,11H2,2H3 |

InChI 键 |

RXFUCYXUJDBPLG-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC(=C(C=C1)N)C#C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of methyl 4-amino-3-ethynylbenzoate are influenced by its substituents. Below is a comparative analysis with analogous compounds:

Table 1: Key Features of this compound and Analogues

*Similarity scores based on structural alignment algorithms .

Key Differentiators

Ethynyl vs. Alkyl/Amino Substituents: The ethynyl group in this compound provides a rigid, linear geometry and a reactive site for Huisgen cycloaddition (click chemistry), unlike methyl or ethylamino substituents in analogues. This enhances its versatility in bioconjugation and drug-targeting strategies . In contrast, Ethyl 4-amino-3-methylbenzoate (CAS 7153-22-2) features a methyl group at position 3, which reduces steric hindrance but limits further functionalization .

Ester Group (Methyl vs.

Biological Activity: this compound is tailored for kinase inhibition, while Ethyl 3-amino-4-(methylamino)benzoate is utilized in antitumor agents targeting DNA-AT sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。